N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a piperidine ring, a dihydropyridine core, and a sulfamoyl-carboxamide moiety. Its molecular formula is C₁₆H₂₃N₃O₄S (molecular weight: ~353.4 g/mol, inferred from structural analogs) . Key structural features include:
- A 1-methyl-2-oxo-1,2-dihydropyridine scaffold, which is a redox-active heterocycle often associated with kinase inhibition or metabolic modulation.
- A piperidin-4-ylmethyl group modified with an N,N-dimethylsulfamoyl substituent, which enhances solubility and may influence receptor binding.
- A carboxamide linker bridging the dihydropyridine and piperidine moieties.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S/c1-17(2)24(22,23)19-9-6-12(7-10-19)11-16-14(20)13-5-4-8-18(3)15(13)21/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIIMMPAVOJZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a dihydropyridine moiety, and a sulfamoyl group. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar piperidine structures have shown inhibitory effects on cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibition is another area where this compound may demonstrate activity. Research has highlighted that certain sulfamide derivatives possess notable AChE inhibitory properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The biological activity of the compound is significantly influenced by its structural components. The piperidine ring's substitution patterns and the nature of the sulfamoyl group can alter its potency and selectivity. For example, modifications to the piperidine nitrogen can enhance or reduce the compound's interaction with target enzymes .
Study 1: Anticancer Efficacy
A study investigated the efficacy of a related compound in inhibiting tumor growth in vitro and in vivo. The results demonstrated that the compound effectively reduced cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .
Study 2: Neuroprotective Effects
In another study focused on neuroprotection, derivatives of the compound were tested for their ability to inhibit AChE. The results indicated a dose-dependent inhibition of AChE activity, supporting their potential use in treating Alzheimer's disease .
Data Tables
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- The N,N-dimethylsulfamoyl group in the target compound distinguishes it from the cyclopropylsulfonyl analog , likely altering electronic properties and metabolic stability. Dimethyl groups may reduce steric hindrance compared to cyclopropyl, improving membrane permeability.
- Unlike thiophene fentanyl (a µ-opioid receptor agonist) , the target compound lacks the phenylethyl-piperidine "opioid motif," suggesting non-opioid mechanisms.
Pharmacological and Functional Comparisons
Table 2: Hypothetical Activity Profiles Based on Structural Features
Mechanistic Insights:
- The target compound’s dihydropyridine core is analogous to calcium channel blockers (e.g., nifedipine), but the sulfamoyl-piperidine moiety may redirect activity toward kinase inhibition or sulfotransferase modulation.
- Thiophene fentanyl derivatives exhibit nanomolar affinity for opioid receptors due to their lipophilic aryl groups , whereas the target compound’s polar sulfamoyl group likely prevents opioid-like activity.
Q & A
Q. What are the established synthetic routes for preparing N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?
Methodological Answer: The synthesis involves multi-step protocols, often starting with functionalized piperidine and dihydropyridine precursors. A representative approach includes:
Piperidine Core Modification : Introduce the N,N-dimethylsulfamoyl group to the piperidine ring via sulfamoylation using dimethylsulfamoyl chloride under inert conditions (argon atmosphere) .
Methylation and Carboxamide Formation : React the modified piperidine with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. Activation reagents like oxalyl chloride or EDCI/HOBt are used to form the carboxamide bond .
Purification : Column chromatography (silica gel, CHCl₃/MeOH gradient) or recrystallization (2-propanol) isolates the final product. Yields typically range from 70–85% .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the dimethylsulfamoyl group (δ ~2.8–3.1 ppm for CH₃), piperidine protons (δ ~1.8–2.5 ppm), and dihydropyridine carbonyl (δ ~165–170 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H⁺] calculated for C₁₆H₂₃N₃O₄S: 366.15; observed: 366.2) .
- HPLC : Assess purity (>95% by UV/Vis at 254 nm) .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing the dimethylsulfamoyl-piperidine intermediate?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : RuPhos or Pd-based catalysts enhance sulfamoylation efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reagent solubility vs. non-polar alternatives.
- DoE (Design of Experiments) : Statistical models (e.g., response surface methodology) identify optimal temperature (70–90°C) and molar ratios (1:1.2 piperidine:sulfamoyl chloride) .
Q. How should researchers resolve contradictions in NMR data for structurally similar analogs?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., piperidine methylene vs. dihydropyridine protons) .
- Variable Temperature NMR : Suppress conformational exchange broadening in flexible regions (e.g., piperidine ring) .
- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian 09) .
Example : In , a piperidine derivative showed ambiguous ¹H signals at δ 2.29–2.78 ppm. HSQC confirmed correlations to carbons at δ 32.6–53.3 ppm, distinguishing methylene groups .
Q. What strategies mitigate low yields during carboxamide bond formation?
Methodological Answer:
- Activation Reagent Optimization : Replace EDCI/HOBt with T3P® (propylphosphonic anhydride) for higher coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 2 h at 100°C .
- Protecting Groups : Temporarily protect reactive amines (e.g., Boc) to prevent side reactions .
Q. How can researchers validate the compound’s crystallinity and stability?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve absolute configuration (e.g., COD Entry 2230670 for a related piperidine-carboxamide) .
- DSC/TGA : Assess thermal stability (decomposition >200°C typical for similar carboxamides) .
Q. What advanced analytical methods address batch-to-batch variability in purity?
Methodological Answer:
- UPLC-QTOF-MS : Detect trace impurities (<0.1%) with high mass accuracy .
- Chiral HPLC : Resolve enantiomeric excess if stereocenters are present .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
